Methyl 3-(1-aminoethyl)benzoate
Overview
Description
Methyl 3-(1-aminoethyl)benzoate is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Biological Activity
Methyl 3-(1-aminoethyl)benzoate (also known as EVT-356323) is an organic compound with significant biological activity, primarily due to its structural features that facilitate interactions with biological macromolecules. This article explores its biological properties, mechanisms of action, and potential applications in various fields, supported by data tables and research findings.
Structural Overview
This compound has the following structural formula:
- Molecular Formula : C₁₀H₁₃NO₂
- Functional Groups :
- Amino Group : Allows for hydrogen bonding and electrostatic interactions.
- Ester Group : Can undergo hydrolysis to release benzoic acid derivatives.
This compound is synthesized from 3-(1-aminoethyl)benzoic acid through an esterification process, which enhances its solubility and reactivity in biological systems .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminoethyl group facilitates:
- Hydrogen Bonding : Enhances binding affinity to enzymes and receptors.
- Electrostatic Interactions : Influences enzyme-substrate dynamics and modulates biochemical pathways .
The ester group can hydrolyze, releasing active metabolites that further interact with cellular pathways .
1. Enzyme Interactions
This compound has been studied for its potential to interact with various enzymes, influencing their catalytic activities. Its ability to form hydrogen bonds makes it a valuable candidate in enzyme-substrate studies .
2. Pharmacological Potential
Research indicates that this compound has applications in drug development, particularly in synthesizing pharmaceuticals targeting neurological and cardiovascular conditions. Its structural characteristics suggest potential as a precursor for inhibitors against viral helicases, notably in antiviral research .
Case Study 1: Antiviral Activity
In a study examining the efficacy of this compound as a precursor for antiviral agents, it was found that derivatives exhibited promising activity against the hepatitis C virus helicase. The interactions facilitated by the amino group were crucial for binding to viral proteins .
Case Study 2: Enzyme Inhibition
Another research highlighted the compound's role in modulating store-operated calcium entry (SOCE), a critical mechanism in maintaining calcium homeostasis. Variations in substituents on the aromatic ring significantly affected the inhibition efficacy, demonstrating the compound's versatility in biochemical applications .
Comparative Analysis of Related Compounds
Compound Name | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₁₀H₁₃NO₂ | Enzyme interactions; antiviral precursor |
(S)-Methyl 4-(1-aminoethyl)benzoate | C₁₀H₁₃NO₂ | Antiviral activity; protein binding |
Methyl 3-(2-aminoethyl)benzoate | C₁₀H₁₃NO₂ | Local anesthetic effects; enzyme modulation |
This table illustrates the diversity of biological activities among structurally similar compounds, emphasizing the unique properties of this compound.
Properties
IUPAC Name |
methyl 3-(1-aminoethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYAYNLXJBZWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90601388 | |
Record name | Methyl 3-(1-aminoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153994-69-5 | |
Record name | Methyl 3-(1-aminoethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90601388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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